Tertiary N,N-Diethyl Sulfonamide vs. Primary Sulfonamide: Carbonic Anhydrase Zinc-Binding Competence and Target Repurposing Potential
Unlike the primary sulfonamide (–SO₂NH₂) congeners that dominate the 1,3,4-oxadiazole-thiol CA inhibitor literature, CAS 568543-93-1 bears a tertiary N,N-diethyl sulfonamide that cannot deprotonate to form the sulfonamidate anion required for coordination to the catalytic zinc ion in carbonic anhydrase active sites [1]. In the benchmark series reported by Sharma et al. (2020), primary sulfonamide oxadiazole hybrids achieved KI values as low as 7.9 nM against hCA II (compound 4j) and 16.3 nM against hCA IX, representing 31.6-fold and 15.3-fold improvements over the reference drug acetazolamide (KI = 250 nM for hCA I, 98.28 nM for hCA II), respectively [2]. The tertiary sulfonamide of CAS 568543-93-1 is predicted to abolish this canonical zinc-binding mechanism, redirecting biological activity toward non-CA targets that engage the oxadiazole-thiol moiety or the sulfonamide as a hydrogen-bond acceptor rather than a metal ligand [3].
| Evidence Dimension | Carbonic anhydrase II inhibition potency (KI, nM) |
|---|---|
| Target Compound Data | Not reported; predicted to lack primary sulfonamide zinc-binding motif |
| Comparator Or Baseline | Compound 4j (primary benzenesulfonamide oxadiazole hybrid): KI hCA II = 7.9 nM; Acetazolamide: KI hCA II = 98.28 nM [Sharma 2020]; Compound 6a (N-substituted sulfonyl amide): KI hCA II = 9.33 nM [Güleç 2022] |
| Quantified Difference | Structural divergence: tertiary vs. primary sulfonamide; CA II zinc-binding pharmacophore absent in target compound |
| Conditions | In vitro stopped-flow CO₂ hydrase assay; recombinant human CA isoforms; pH 7.4; 20 mM HEPES buffer |
Why This Matters
Researchers seeking carbonic anhydrase inhibition should select primary sulfonamide oxadiazole hybrids; procurement of CAS 568543-93-1 is appropriate for programs targeting non-CA enzymes or metal-binding applications where the tertiary sulfonamide provides selective advantage by eliminating off-target CA activity.
- [1] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168–181. (Establishes that primary sulfonamide deprotonation to sulfonamidate is required for zinc coordination). View Source
- [2] Sharma V, Kumar R, Angeli A, Supuran CT, Sharma PK. Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes. Eur J Med Chem. 2020;193:112219. (Reports compound 4j: KI hCA II = 7.9 nM; hCA IX = 16.3 nM; AAZ KI hCA I = 250 nM; AAZ KI hCA II = 98.28 nM). View Source
- [3] Güleç Ö, Türkeş C, Arslan M, Demir Y, Yeni Y, Hacımüftüoğlu A, Ereminsoy E, Küfrevioğlu Öİ, Beydemir Ş. Mol Divers. 2022;26(5):2825–2845. Table 1: compound 6a KI hCA II = 9.33 nM; THA KI AChE = 155.29 nM; AAZ KI hCA I = 439.17 nM; AAZ KI hCA II = 98.28 nM. View Source
